Cas no 77517-15-8 ([(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid)

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid structure
77517-15-8 structure
Product Name:[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
N.o CAS:77517-15-8
MF:C19H16N2O2S
MW:336.407543182373
CID:1786667
PubChem ID:3059947
Update Time:2025-04-21

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • [(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
    • benzeneacetic acid, alpha-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-
    • 2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid
    • 2-Pyrimidinethioacetic acid, 6,beta-diphenyl-4-methyl-
    • NCGC00245979-01
    • [(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl](phenyl)acetic acid
    • Benzeneacetic acid, alpha-((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
    • Oprea1_156930
    • MLS000776597
    • AKOS016044782
    • alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid
    • HMS2683E03
    • AKOS002336515
    • SMR000371834
    • AF-399/33697025
    • BRN 4528757
    • 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-2-phenylacetic acid
    • DTXSID40998715
    • 77517-15-8
    • CHEMBL1413748
    • STK415763
    • Inchi: 1S/C19H16N2O2S/c1-13-12-16(14-8-4-2-5-9-14)21-19(20-13)24-17(18(22)23)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,22,23)
    • Chave InChI: UFEIWPLHGOHKFM-UHFFFAOYSA-N
    • SMILES: S(C1=NC(C)=CC(C2C=CC=CC=2)=N1)C(C(=O)O)C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 336.09324893g/mol
  • Massa monoisotópica: 336.09324893g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 408
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.4
  • Superfície polar topológica: 88.4Ų
Fornecedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd